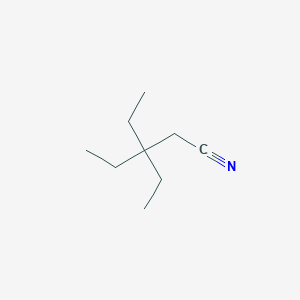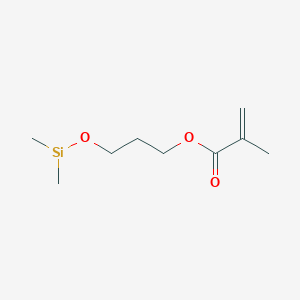
CID 60116453
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Dimethylsilyl)oxy]propyl 2-methylprop-2-enoate is an organosilicon compound that features a methacrylate group and a dimethylsilyl group. This compound is known for its unique properties, which make it valuable in various industrial and research applications. It is often used as a coupling agent and in the synthesis of specialized polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylsilyl)oxy]propyl 2-methylprop-2-enoate typically involves the reaction of 3-chloropropyl dimethylsilane with methacrylic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of 3-[(Dimethylsilyl)oxy]propyl 2-methylprop-2-enoate is scaled up using similar reaction conditions but with optimized parameters to enhance yield and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Dimethylsilyl)oxy]propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Hydrolysis: The silyl ether bond can be hydrolyzed under acidic or basic conditions.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or UV conditions.
Hydrolysis: Acidic reagents like hydrochloric acid or basic reagents like sodium hydroxide are used.
Substitution: Nucleophiles such as alcohols or amines are used in the presence of catalysts like tetrabutylammonium fluoride.
Major Products
Polymers: Methacrylate-based polymers with varying properties depending on the polymerization conditions.
Siloxanes: Hydrolysis products that include silanols and siloxanes.
Functionalized Silanes: Products from substitution reactions that introduce new functional groups.
Aplicaciones Científicas De Investigación
3-[(Dimethylsilyl)oxy]propyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers and copolymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for use in drug delivery systems and medical coatings.
Industry: Utilized as a coupling agent in adhesives, sealants, and coatings to improve adhesion and durability.
Mecanismo De Acción
The mechanism of action of 3-[(Dimethylsilyl)oxy]propyl 2-methylprop-2-enoate involves its ability to form strong covalent bonds with various substrates. The methacrylate group can undergo polymerization to form robust polymer networks, while the silyl group can interact with inorganic surfaces to enhance adhesion. These interactions are mediated through the formation of siloxane bonds and the polymerization of the methacrylate group.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(Trimethylsilyl)oxy]propyl methacrylate
- 3-[(Dimethylsilyl)oxy]propyl acrylate
- 3-[(Dimethylsilyl)oxy]propyl vinyl ether
Uniqueness
3-[(Dimethylsilyl)oxy]propyl 2-methylprop-2-enoate is unique due to its combination of a methacrylate group and a dimethylsilyl group. This dual functionality allows it to participate in both polymerization and surface modification reactions, making it highly versatile in various applications.
Propiedades
Fórmula molecular |
C9H17O3Si |
|---|---|
Peso molecular |
201.31 g/mol |
InChI |
InChI=1S/C9H17O3Si/c1-8(2)9(10)11-6-5-7-12-13(3)4/h1,5-7H2,2-4H3 |
Clave InChI |
SZHGPVWQZCAXQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCCO[Si](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14349988.png)

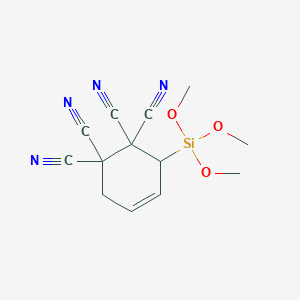

![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)
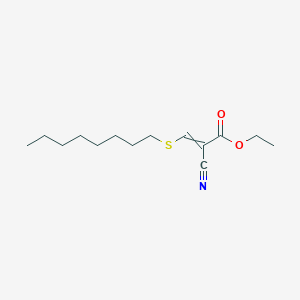
![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)
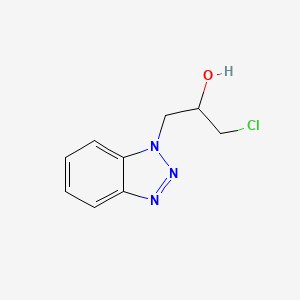

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
![3-(1,3-Benzoxazol-2-yl)-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14350064.png)
phosphanium chloride](/img/structure/B14350065.png)
